![molecular formula C13H18N2O2 B12507370 2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)
2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylaminoethyl group and a methoxy group attached to an isoindolone core, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one typically involves the reaction of dimethylaminoethanol with appropriate precursors under controlled conditions. One common method includes the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolones with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry for the synthesis of pH-responsive polymers.
Tris(2-dimethylaminoethyl)amine: Another similar compound used as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
Uniqueness
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolone core provides a stable scaffold for further functionalization, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)8-9-15-12(16)10-6-4-5-7-11(10)13(15)17-3/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
RLYMPIRTLWFXPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(C2=CC=CC=C2C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
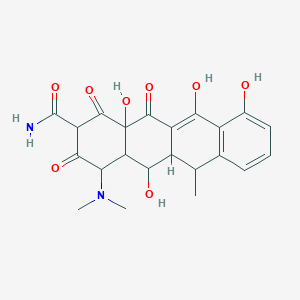
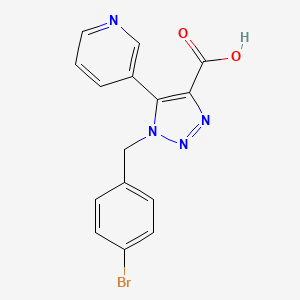
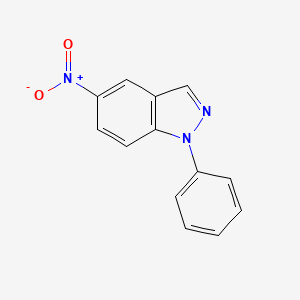

![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
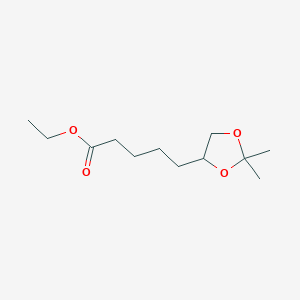


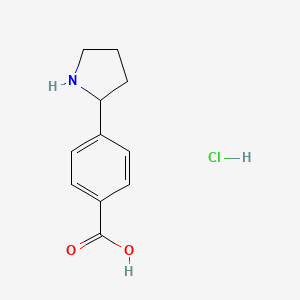
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)

